Methanone, phenyl-4-quinazolinyl-
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Overview
Description
Methanone, phenyl-4-quinazolinyl- is an organic compound with the molecular formula C15H10N2O. It is a derivative of quinazoline, which is an aromatic heterocycle with a bicyclic structure consisting of two fused six-membered aromatic rings, a benzene ring, and a pyrimidine ring .
Preparation Methods
The synthesis of methanone, phenyl-4-quinazolinyl- can be achieved through several methods. One common approach involves the amidation and cyclization of 2-aminobenzoic acid derivatives (anthranilic acid derivatives). The anthranilic acid derivatives are coupled with the appropriate acid chloride to generate the corresponding substituted anthranilates, which undergo cyclization by treatment with acetic anhydride under reflux to afford benzoxazin-4-ones. Treatment of the benzoxazinones with ammonia solution yields the quinazolinone derivatives .
Another method involves the condensation of 2-aminobenzamide with aromatic aldehydes under acidic or basic conditions to form the quinazoline ring system . Industrial production methods may involve the use of various catalysts and optimized reaction conditions to enhance yield and purity.
Chemical Reactions Analysis
Methanone, phenyl-4-quinazolinyl- undergoes various types of chemical reactions, including:
Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures. Major products formed from these reactions include substituted quinazolines, quinazoline N-oxides, and quinazoline amines .
Scientific Research Applications
Methanone, phenyl-4-quinazolinyl- has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of methanone, phenyl-4-quinazolinyl- involves its interaction with various molecular targets and pathways. For example, its anticancer activity is attributed to its ability to inhibit specific enzymes and signaling pathways involved in cell proliferation and survival . The compound may also interact with DNA and proteins, leading to the disruption of cellular processes and induction of apoptosis .
Comparison with Similar Compounds
Methanone, phenyl-4-quinazolinyl- can be compared with other similar compounds such as quinazoline, quinazolinone, and imidazole derivatives. These compounds share similar structural features and biological activities but differ in their specific chemical properties and applications . For example:
Quinazoline: An aromatic heterocycle with a bicyclic structure, known for its anticancer and antimicrobial activities.
Quinazolinone: A derivative of quinazoline with a carbonyl group, used in the development of pharmaceuticals and agrochemicals.
Methanone, phenyl-4-quinazolinyl- is unique due to its specific substitution pattern and the presence of both quinazoline and ketone functionalities, which contribute to its distinct chemical and biological properties .
Properties
CAS No. |
55276-35-2 |
---|---|
Molecular Formula |
C15H10N2O |
Molecular Weight |
234.25 g/mol |
IUPAC Name |
phenyl(quinazolin-4-yl)methanone |
InChI |
InChI=1S/C15H10N2O/c18-15(11-6-2-1-3-7-11)14-12-8-4-5-9-13(12)16-10-17-14/h1-10H |
InChI Key |
NMJSXVGMNJYWAO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=NC=NC3=CC=CC=C32 |
Origin of Product |
United States |
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